molecular formula C6H6F3N3 B1303363 2-Hydrazinyl-3-(trifluoromethyl)pyridine CAS No. 89570-83-2

2-Hydrazinyl-3-(trifluoromethyl)pyridine

Cat. No. B1303363
CAS RN: 89570-83-2
M. Wt: 177.13 g/mol
InChI Key: TWPMJXZSKBAITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-3-(trifluoromethyl)pyridine, also known as 2H-3-TFMP, is an organic compound that is used in numerous scientific research applications. It is a colorless to yellow-brown liquid with a strong odor, and is soluble in most organic solvents. It has a melting point of -3°C and a boiling point of 100°C. The compound is a derivative of pyridine and is used in the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other products.

Scientific Research Applications

Chemistry and Synthetic Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine derivatives, have gained attention due to their utility as versatile synthetic intermediates and their biological significance. These compounds have shown remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, indicating the potential of 2-Hydrazinyl-3-(trifluoromethyl)pyridine in these areas (Li et al., 2019).

Catalysis

Research has also been conducted on phosphine-stabilized platinum-gold and palladium-gold cluster compounds, where pyridine derivatives, potentially including this compound, demonstrate applications in catalysis. These clusters serve as catalysts for hydrogen activation and can model bimetallic surfaces, providing insights into the synergism observed in Pt-Au and Pd-Au heterogeneous catalysts (Pignolet et al., 1995).

Agrochemical Discovery

Pyridine-based compounds, such as this compound, play a crucial role as agrochemicals, including fungicides, insecticides, and herbicides. The review by Guan et al. (2016) focuses on the Intermediate Derivatization Methods to enhance the efficiency of discovering novel lead compounds in the agrochemical field, highlighting the importance of pyridine derivatives in this sector (Guan et al., 2016).

Drug Development and Medicinal Chemistry

The structural and functional diversity of pyridine derivatives, including this compound, is leveraged in drug development. Pyridine derivatives exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry for the synthesis of compounds with potential therapeutic applications (Altaf et al., 2015).

Safety and Hazards

The safety information for 2-Hydrazinyl-3-(trifluoromethyl)pyridine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the chemical, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The future directions for the use of 2-Hydrazinyl-3-(trifluoromethyl)pyridine and other TFMP derivatives are promising. They are expected to find many novel applications due to their unique physicochemical properties . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries, and many candidates are undergoing clinical trials .

properties

IUPAC Name

[3-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3-11-5(4)12-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPMJXZSKBAITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380649
Record name 2-Hydrazinyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89570-83-2
Record name 2-Hydrazinyl-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89570-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinyl-3-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 200 g of 2-chloro-3-trifluoromethylpyridine in 500 ml of ethanol and 300 ml of hydrazine hydrate is heated under reflux for 6 hours. The solution is then concentrated in vacuo and, after cooling, the crystalline residue is then taken up with water, filtered off, washed with water and dried to give 145 g of 3-trifluoromethyl-2-hydrazinopyridine in the form of crystals melting at 72° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-3-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Hydrazinyl-3-(trifluoromethyl)pyridine
Reactant of Route 3
2-Hydrazinyl-3-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Hydrazinyl-3-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Hydrazinyl-3-(trifluoromethyl)pyridine
Reactant of Route 6
2-Hydrazinyl-3-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.